1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

Description

Introduction to 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

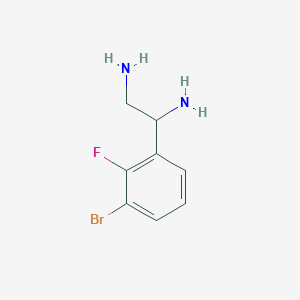

1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is a brominated and fluorinated aromatic amine with a molecular formula of $$ \text{C}8\text{H}{10}\text{BrFN}_2 $$ and a molecular weight of 233.08 g/mol. The compound features a benzene ring substituted with bromine and fluorine atoms at the 3- and 2-positions, respectively, along with an ethane-1,2-diamine side chain. Its structural complexity and stereochemical variability make it a subject of interest in synthetic chemistry and pharmaceutical research.

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through the following steps:

- Parent hydrocarbon identification : The base structure is a benzene ring.

- Substituent prioritization : Bromine (bromo) at position 3 and fluorine (fluoro) at position 2 are assigned higher priority due to their atomic numbers.

- Side chain nomenclature : The ethane-1,2-diamine group (-CH(NH₂)CH₂NH₂) is numbered to give the lowest possible locants.

The resulting IUPAC name is 1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine , reflecting the substituents’ positions and the amine functional groups.

Alternative Naming Conventions

Alternative names and abbreviations include:

- (3-Bromo-2-fluorophenyl)ethylenediamine

- N13532 (supplier-specific code)

- 1273649-71-0 (CAS registry variant)

These variants are commonly used in chemical catalogs and commercial databases to facilitate cross-referencing.

CAS Registry Number and Database Entries

The compound is registered under multiple CAS numbers, reflecting its stereoisomeric forms and salt derivatives:

| CAS Number | Description | Source |

|---|---|---|

| 1213693-44-7 | (1R)-stereoisomer | PubChem |

| 1273649-71-0 | Racemic mixture | PubChem |

| 1391474-11-5 | Dihydrochloride salt of (1R)-stereoisomer | PubChem |

These entries are cataloged in PubChem, ChemSpace, and ChEMBL, with detailed structural and physicochemical data.

Properties

Molecular Formula |

C8H10BrFN2 |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2 |

InChI Key |

RGFXAZBJMPYPQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Halogenation and Aromatic Substitution

The starting material is often a substituted benzene derivative that undergoes selective bromination and fluorination. The 3-bromo-2-fluoro substitution pattern is achieved either by direct halogenation or by using pre-halogenated intermediates.

- Selective bromination is typically conducted using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

- Fluorination is introduced either by using fluorinated precursors or via electrophilic fluorination reagents.

Introduction of the Ethane-1,2-diamine Side Chain

Several synthetic strategies are employed to attach the ethane-1,2-diamine group:

- Reductive amination of the corresponding aldehyde or ketone precursor with ammonia or primary amines.

- Aminolysis of meso-aziridines , which provides a stereoselective route to chiral diamines.

- Catalytic hydrogenation of nitro-substituted intermediates followed by further functionalization.

Detailed Preparation Methods

Synthesis of Racemic 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

A common approach involves:

- Starting from 3-bromo-2-fluorobenzaldehyde.

- Performing reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst (e.g., Pd/C).

- Purification by crystallization or chromatography.

This method yields the racemic mixture of the diamine.

Synthesis of Enantiomerically Pure (1R) or (1S) Isomers

Enantioselective synthesis employs:

- Chiral catalysts or auxiliaries during the reductive amination step.

- Aziridine intermediates : meso-aziridines can be ring-opened by nucleophilic attack of amines under mild conditions, yielding chiral diamines with high enantiomeric excess.

- Microwave-assisted synthesis or catalytic asymmetric hydrogenation to improve yield and stereoselectivity.

Catalytic and Microwave-Assisted Methods

Advanced synthetic techniques include:

- Use of microwave irradiation to accelerate reaction rates and improve yields.

- Transition metal catalysis (e.g., palladium, nickel catalysts) to facilitate amination steps or halogenation under milder conditions.

- These methods reduce reaction times and increase purity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | 3-Bromo-2-fluorobenzaldehyde | NH3, NaBH3CN or H2/Pd-C | Room temp or mild heating | 70-85 | Simple, scalable, racemic product |

| Aminolysis of meso-aziridines | meso-Aziridine intermediate | Primary amines, acid/base catalysts | Mild, sometimes microwave-assisted | 75-90 | Enantioselective, high stereocontrol |

| Catalytic asymmetric hydrogenation | Nitro-substituted precursors | Pd or Ni catalysts, chiral ligands | Elevated temp and pressure | 65-80 | Enantioselective, requires catalyst optimization |

| Microwave-assisted synthesis | Various intermediates | Standard reagents with microwave | Short reaction times (<1 hour) | 80-90 | Enhanced yield and purity |

Research Findings and Analysis

- The presence of bromine and fluorine substituents on the phenyl ring influences both the electronic properties and steric environment, which impacts the reactivity during synthesis and the biological activity of the final compound.

- Stereochemical control is critical for applications in drug development, making enantioselective synthesis methods such as aziridine ring-opening and catalytic asymmetric hydrogenation highly valuable.

- Microwave-assisted methods have demonstrated improved reaction efficiency and product purity, making them attractive for industrial-scale synthesis.

- Reductive amination remains the most straightforward and widely used method for racemic synthesis due to its simplicity and availability of reagents.

Chemical Reactions Analysis

1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromo and fluoro groups on the phenyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related ethane-1,2-diamine derivatives with variations in halogen substituents, positions, and stereochemistry. Key examples include:

Key Observations :

- Positional Isomerism : The 3-Bromo-2-fluoro substitution in the target compound may confer distinct electronic effects (e.g., resonance withdrawal) compared to 5-Bromo-3-fluoro isomers, influencing reactivity in cross-coupling reactions .

- Stereochemistry : The (1R)-configured analog (CAS 1213150-97-0) highlights the role of chirality in biological activity, though specific data for the target compound remain underexplored .

Biological Activity

1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a bromo and a fluoro substituent on the phenyl ring, along with two amine groups, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the following molecular structure:

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 233.08 g/mol

The presence of halogen atoms (bromine and fluorine) significantly influences its reactivity and biological properties.

The biological activity of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can modulate enzyme activity, leading to altered metabolic pathways.

- Receptor Binding : It may also interact with receptors, influencing cellular signaling pathways. The structural features allow for selective binding to target receptors, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine exhibits promising antimicrobial properties. For instance:

- In vitro Studies : Various studies have demonstrated the compound's effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic enzymes crucial for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer effects:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine can induce apoptosis and inhibit cell proliferation. The observed IC values indicate significant potency against specific cancer types.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| A549 (Lung Cancer) | 20 | Inhibits cell proliferation |

| HeLa (Cervical Cancer) | 12 | Disrupts metabolic pathways |

Case Studies

Several studies have highlighted the biological activity of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine:

-

Study on Enzyme Inhibition :

- Researchers explored the compound's ability to inhibit specific enzymes involved in cancer metabolism. Results indicated a significant reduction in enzyme activity at micromolar concentrations.

-

Antimicrobial Efficacy Assessment :

- A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Cytotoxicity Evaluation :

- Cytotoxicity assays revealed that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.